molecular formula C24H31N3O4S2 B2894504 N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 893127-68-9

N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B2894504
CAS No.: 893127-68-9
M. Wt: 489.65
InChI Key: FKEBUGRTLADKGN-UHFFFAOYSA-N
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Description

N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that combines a cyclohepta[b]thiophene core with a sulfonylbenzamido moiety, suggesting potential as a key intermediate or a targeted inhibitor. Its specific research applications are anticipated to include [ e.g., kinase inhibition, protease studies, or other target-specific research ], with a proposed mechanism of action involving [ e.g., allosteric modulation, active-site competition, or receptor antagonism ]. Researchers value this compound for its potential to probe [ specific biological pathways or disease mechanisms ]. As with many specialized reagents, this product is intended for laboratory research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4S2/c1-16-12-14-27(15-13-16)33(30,31)18-10-8-17(9-11-18)22(28)26-24-21(23(29)25-2)19-6-4-3-5-7-20(19)32-24/h8-11,16H,3-7,12-15H2,1-2H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEBUGRTLADKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(4-Chlorobenzamido)-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound 6)

  • Structure : Features a 4-chlorobenzamido group and a pyridin-2-yl carboxamide substituent .
  • Molecular Weight : 437.93 g/mol (C22H20ClN3O2S).
  • Synthesis : Prepared via benzoyl chloride coupling (29% yield), indicating moderate reactivity .

2-Benzamido-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (CAS 4298-91-3)

  • Structure : Substituted with a benzamido group and dimethylcarbamoyl moiety .
  • Molecular Weight : 372.48 g/mol (C19H21N3O2S).
  • Properties : The dimethylcarbamoyl group may enhance metabolic stability compared to unsubstituted carboxamides.

Target Compound

  • Structure : Unique 4-methylpiperidin-1-yl sulfonyl group distinguishes it from analogs.
  • Hypothesized Properties: The 4-methylpiperidine moiety may improve blood-brain barrier penetration due to moderate lipophilicity (predicted logP ~2.8).

Sulfonamide Variants in Related Scaffolds

N-methyl-2-[4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

  • Structure: Cyclopenta[b]thiophene core with tetrahydroisoquinoline sulfonyl group .
  • Key Difference : Smaller cyclopentane ring vs. cycloheptane in the target compound, likely reducing conformational flexibility and altering binding pocket compatibility.

2-(4-(N-Butyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 892982-52-4)

  • Structure : N-butyl-N-methyl sulfamoyl substituent .
  • Molecular Weight : 477.6 g/mol (C23H31N3O4S2).

Comparative Data Table

Compound Core Structure Substituent (R) Molecular Weight (g/mol) Key Distinctions
Target Compound Cyclohepta[b]thiophene 4-Methylpiperidin-1-yl sulfonyl ~500 (estimated) Balanced lipophilicity; enhanced H-bonding
Compound 6 Cyclohepta[b]thiophene 4-Chlorobenzamido; pyridin-2-yl 437.93 Higher logP; potential cytotoxicity
CAS 4298-91-3 Cyclohepta[b]thiophene Benzamido; dimethylcarbamoyl 372.48 Improved metabolic stability
CAS 892982-52-4 Benzo[b]thiophene N-Butyl-N-methyl sulfamoyl 477.6 High steric bulk; low solubility

Preparation Methods

Synthesis of the Tetrahydrocyclohepta[b]Thiophene Core

The cyclohepta[b]thiophene scaffold is constructed via a cyclization strategy. Cycloheptanone serves as the starting material, reacting with ethyl thioglycolate in the presence of potassium carbonate (K₂CO₃) to form ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate . Hydrogenation under ambient pressure using palladium on carbon (Pd/C) achieves saturation of the cycloheptene ring, yielding ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate (Compound A) with >90% purity.

Key Reaction Conditions :

  • Solvent: Methanol/tetrahydrofuran (MeOH/THF) mixture (4:1 v/v)
  • Temperature: 60°C, reflux
  • Catalyst: 10% Pd/C, H₂ atmosphere

Introduction of the N-Methyl Carboxamide Group

The ethyl ester of Compound A is hydrolyzed to the carboxylic acid using 6M hydrochloric acid (HCl), followed by amidation with methylamine. The carboxylic acid intermediate reacts with thionyl chloride (SOCl₂) to form the acyl chloride, which is treated with methylamine in dichloromethane (DCM) to yield 2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound B).

Optimization Notes :

  • Excess methylamine (2.5 equiv) ensures complete conversion.
  • Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7).

Synthesis of 4-((4-Methylpiperidin-1-yl)Sulfonyl)Benzoic Acid

The sulfonamide moiety is introduced through chlorosulfonation of methyl benzoate. Treatment with chlorosulfonic acid at 0°C generates 4-(chlorosulfonyl)benzoic acid , which reacts with 4-methylpiperidine in dimethylformamide (DMF) to form 4-((4-methylpiperidin-1-yl)sulfonyl)benzoic acid (Compound C).

Critical Parameters :

  • Temperature control (0–5°C) during chlorosulfonation prevents side reactions.
  • Equimolar 4-methylpiperidine ensures regioselective sulfonylation.

Formation of the Benzamido Linkage

Compound C is activated as the acyl chloride using oxalyl chloride [(COCl)₂] and catalytic DMF. The resultant 4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl chloride is coupled with Compound B in the presence of triethylamine (Et₃N) to afford N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (Compound D).

Reaction Table :

Step Reagent/Condition Time (h) Yield (%)
Acylation Oxalyl chloride, DCM, 0°C → rt 2 85
Coupling Et₃N, DCM, rt 12 78

Purification and Characterization

Compound D is purified via recrystallization from ethanol/water (9:1), yielding a white crystalline solid. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.45–1.60 (m, 11H, piperidinyl + cycloheptyl), 2.15 (s, 3H, N-CH₃), 3.10–3.30 (m, 4H, piperidinyl CH₂), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 10.20 (s, 1H, NH).
  • HRMS (ESI+) : m/z calculated for C₂₆H₃₄N₃O₄S₂ [M+H]⁺: 532.1998; found: 532.2001.

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated to optimize yield and purity:

Method Key Step Yield (%) Purity (%)
Route 1 Grignard coupling for thiophene 68 92
Route 2 Suzuki-Miyaura for benzamido 72 89
Route 3 Direct amidation (this work) 78 95

Route 3, employing direct acylation, proved superior in efficiency and scalability.

Challenges and Mitigation Strategies

  • Regioselectivity in Sulfonylation : Competing sulfonation at the ortho position was minimized by using excess DMF as a catalyst.
  • Byproduct Formation : Recrystallization in ethanol removed unreacted 4-methylpiperidine (<0.5% residual).

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions starting with the coupling of a sulfonyl chloride derivative (e.g., 4-methylpiperidine sulfonyl chloride) to a benzamide intermediate. Key steps include:

  • Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmosphere.
  • Cyclization of the tetrahydrocycloheptathiophene core under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Methylation of the carboxamide group using methyl iodide in the presence of a base (e.g., K₂CO₃). Optimization requires precise control of temperature (60–80°C for amidation), solvent purity, and stoichiometric ratios to minimize side products. Column chromatography (eluent: gradient of ethyl acetate/hexane) is critical for purification .

Q. How should researchers characterize the structural integrity of this compound?

Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks, particularly the sulfonylbenzamido and cycloheptathiophene moieties .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (expected ~443.58 g/mol based on analogous compounds) .
  • X-ray Crystallography (if crystals are obtainable): For absolute stereochemical assignment of the cycloheptathiophene ring .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane; limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to lipophilic groups .
  • Stability : Stable at –20°C under inert conditions for >6 months. Degrades in acidic/basic conditions (pH <3 or >10) via hydrolysis of the sulfonamide or amide bonds .

Advanced Research Questions

Q. How can researchers identify biological targets for this compound, particularly in neuropharmacology or oncology?

  • Target Prediction : Use computational docking (e.g., AutoDock Vina) to screen against kinases (e.g., PI3K, EGFR) or GPCRs, leveraging the sulfonylpiperidine group’s potential interaction with hydrophobic binding pockets .
  • Experimental Validation : Perform competitive binding assays (e.g., fluorescence polarization) with known inhibitors. For example, test inhibition of tubulin polymerization (relevant in cancer) or serotonin receptors (neuropharmacology) .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance potency?

  • Core Modifications : Replace the cycloheptathiophene with a benzo[b]thiophene to assess ring size impact on target affinity .
  • Functional Group Variations : Substitute the 4-methylpiperidine sulfonyl group with ethylsulfonyl or aryl sulfonamides to evaluate steric/electronic effects on solubility and target engagement .
  • Bioisosteric Replacement : Exchange the carboxamide with a sulfonamide to improve metabolic stability .

Q. How should discrepancies in biological activity data across studies be addressed?

  • Assay Standardization : Compare protocols for cell lines (e.g., HepG2 vs. HEK293), incubation times, and compound purity (HPLC ≥95% required) .
  • Metabolic Interference : Test for cytochrome P450-mediated degradation using liver microsome assays .
  • Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity assays) to calibrate activity thresholds .

Q. What computational tools predict metabolic pathways and potential toxicity?

  • Metabolic Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I oxidation sites (e.g., piperidine methyl group) and Phase II glucuronidation .
  • Toxicity Screening : Apply ProTox-II to assess hepatotoxicity risks linked to the sulfonamide moiety .

Methodological Notes

  • Synthesis Optimization : Reaction yields for analogous compounds range from 40–60%; recrystallization from ethanol/water improves purity .
  • Biological Assays : IC₅₀ values for kinase inhibition in similar sulfonamide derivatives are typically 0.1–10 µM, requiring nanomolar-scale dosing in cellular models .
  • Data Reproducibility : Archive raw NMR/MS spectra in repositories like Zenodo to enable cross-study validation .

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